Glyoxalhydratetrimer hydrate

Description

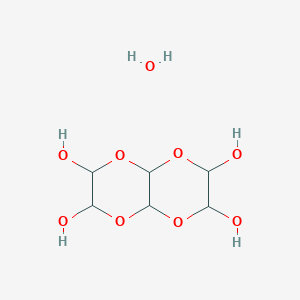

Glyoxalhydratetrimer hydrate (synonyms: glyoxal trimer dihydrate, triglyoxal dihydrate, triethanedial dihydrate) is a trimeric hydrate form of glyoxal (ethanedial). It is a cyclic oligomer formed by the hydration and self-condensation of glyoxal monomers, resulting in a stable structure with two water molecules incorporated . The compound is utilized in organic synthesis, polymer chemistry, and as a crosslinking agent due to its reactive aldehyde groups.

Properties

Molecular Formula |

C6H12O9 |

|---|---|

Molecular Weight |

228.15 g/mol |

IUPAC Name |

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;hydrate |

InChI |

InChI=1S/C6H10O8.H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;/h1-10H;1H2 |

InChI Key |

OOJUXDWOBIXSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyoxalhydratetrimer hydrate can be synthesized through the hydration of glyoxal. Glyoxal is typically supplied as a 40% aqueous solution, and upon hydration, it forms a series of oligomers, including the trimeric form. The synthesis involves the reaction of glyoxal with water under controlled conditions to promote the formation of the trimeric hydrate .

Industrial Production Methods

Industrial production of this compound involves the oxidation of ethylene glycol or acetaldehyde. The oxidation process is catalyzed by silver or copper catalysts in the gas phase or by nitric acid in the liquid phase. The resulting glyoxal is then hydrated to form the trimeric hydrate .

Chemical Reactions Analysis

Types of Reactions

Glyoxalhydratetrimer hydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glyoxylic acid and other carboxylic acids.

Reduction: It can be reduced to form glycolaldehyde and other reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, hydrogen peroxide, and other strong oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Silver and copper catalysts are used in the oxidation of ethylene glycol or acetaldehyde to produce glyoxal.

Major Products

Oxidation Products: Glyoxylic acid, oxalic acid, and other carboxylic acids.

Reduction Products: Glycolaldehyde and other reduced forms of glyoxal.

Scientific Research Applications

Glyoxalhydratetrimer hydrate has a wide range of applications in scientific research:

Biology: The compound is used in studies involving the modification of proteins and nucleic acids through glycation reactions.

Medicine: It is investigated for its potential use in drug development and as a reagent in biochemical assays.

Industry: This compound is used in the production of resins, adhesives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of glyoxalhydratetrimer hydrate involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic groups in proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). These reactions are facilitated by the presence of water and can be catalyzed by acids or bases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares glyoxalhydratetrimer hydrate with structurally or functionally related compounds, including glycerol trinitrate, N-hydroxyoctanamide, glyoxylic acid monohydrate, and γ-cyclodextrin hydrate.

Key Findings:

Reactivity: this compound and glyoxylic acid monohydrate both contain reactive carbonyl groups, enabling their use in crosslinking and synthesis. However, glyoxalhydratetrimer’s cyclic trimer structure may confer greater stability compared to glyoxylic acid’s linear form .

Safety Profiles : N-hydroxyoctanamide and glycerol trinitrate require stringent safety measures (e.g., gloves, respiratory protection) due to skin sensitivity and explosive nature, respectively. In contrast, glyoxalhydratetrimer’s hazards are less documented but likely align with aldehyde handling protocols .

Industrial Utility : γ-Cyclodextrin hydrate and glyoxalhydratetrimer serve niche roles—the former in encapsulation, the latter in polymer chemistry. Both emphasize the importance of hydration in stabilizing reactive moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.